Methyl 8-aminoquinoline-7-carboxylate
CAS No.: 181285-05-2
Cat. No.: VC20948382
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181285-05-2 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | methyl 8-aminoquinoline-7-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |
| Standard InChI Key | AHYRSTARDGGDCW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
| Canonical SMILES | COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Introduction
Chemical Identity and Properties
Methyl 8-aminoquinoline-7-carboxylate features a quinoline core structure, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by its unique molecular structure, containing an amino group at position 8 and a carboxylate ester at position 7. These structural features contribute to its diverse chemical reactivity and biological properties.
Identification Data
The following table presents the key identification parameters for Methyl 8-aminoquinoline-7-carboxylate:
| Parameter | Value |
|---|---|
| CAS Number | 181285-05-2 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | methyl 8-aminoquinoline-7-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |
| Standard InChIKey | AHYRSTARDGGDCW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that influence its behavior in various applications:
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Solubility: Typically soluble in organic solvents such as DMSO and methanol
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Physical Form: Solid
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Structure: Contains a quinoline scaffold with an amino group (NH₂) at position 8 and a methyl carboxylate group (COOCH₃) at position 7
Structural Characteristics
Molecular Structure
Methyl 8-aminoquinoline-7-carboxylate contains a quinoline nucleus with specific substituents that define its chemical identity. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The compound features:
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An amino group (-NH₂) at position 8
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A methyl carboxylate group (-COOCH₃) at position 7
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The fusion of these functional groups on the quinoline scaffold contributes to its unique chemical and biological properties
Structure-Activity Relationships
The position and nature of the substituents on the quinoline ring play crucial roles in determining the compound's reactivity and biological activities:
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The amino group at position 8 introduces a nucleophilic site that can participate in various reactions
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The methyl carboxylate group at position 7 provides a site for further functionalization
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The proximity of these two functional groups creates a unique electronic environment that influences the compound's properties and reactivity
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 8-aminoquinoline-7-carboxylate can be achieved through several methods involving the manipulation of quinoline derivatives. These techniques often focus on:
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Introduction of an amino group at the eighth position
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Esterification at the seventh position to form the desired carboxylate ester
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Appropriate protection and deprotection strategies to ensure selectivity
Biological Activities
Antioxidant Properties
Research indicates that methyl 8-aminoquinoline-7-carboxylate may exhibit antioxidant effects, potentially protecting cells from oxidative stress. This property makes it an interesting candidate for further investigation in contexts where oxidative damage is a concern, such as:
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Neurodegenerative diseases
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Aging-related conditions
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Inflammatory processes
Research Applications
Medicinal Chemistry Applications
Methyl 8-aminoquinoline-7-carboxylate has potential applications in medicinal chemistry due to its unique structural features:
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As a building block for the synthesis of more complex bioactive molecules
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In structure-activity relationship studies to understand the impact of specific functional groups on biological activity
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As a scaffold for the development of potential drug candidates
Organic Synthesis Applications
In organic synthesis, this compound can serve as:
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A versatile intermediate for the preparation of more complex quinoline derivatives
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A starting material for the development of novel heterocyclic compounds
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A model system for studying specific chemical transformations on the quinoline scaffold
Laboratory Protocols
For laboratory use, specific protocols for handling and preparing solutions of methyl 8-aminoquinoline-7-carboxylate have been documented:
| Preparation | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.9454 mL | 24.7268 mL | 49.4535 mL |
| 5 mM | 0.9891 mL | 4.9454 mL | 9.8907 mL |
| 10 mM | 0.4945 mL | 2.4727 mL | 4.9454 mL |
| General handling tips include: |
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Select appropriate solvents for stock solution preparation
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Store prepared solutions separately to avoid degradation from repeated freezing and thawing
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For long-term storage at -80°C, use within 6 months; at -20°C, use within 1 month
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To increase solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
Comparison with Related Compounds
Structural Analogs
Several related compounds share structural similarities with methyl 8-aminoquinoline-7-carboxylate but differ in specific aspects:
| Compound | Key Differences | Molecular Weight | CAS Number |
|---|---|---|---|
| Methyl 8-aminoquinoline-4-carboxylate | Carboxylate at position 4 instead of 7 | 202.21 g/mol | 1394083-99-8 |
| 7-Methyl-8-aminoquinoline | Methyl group instead of carboxylate at position 7 | 158.2 g/mol | 5470-82-6 |
| 8-Aminoquinoline (unsubstituted) | Lacks the carboxylate group at position 7 | 144.17 g/mol | - |
| These structural differences can significantly affect the chemical reactivity and biological properties of these compounds. |
Functional Variations
The variations in functional groups among quinoline derivatives can lead to significant differences in their properties:
Current Research and Future Perspectives
Recent Developments
Current research on methyl 8-aminoquinoline-7-carboxylate and related compounds focuses on:
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Exploring their potential as building blocks for more complex bioactive molecules
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Investigating their biological activities in different experimental models
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Developing new synthetic approaches to optimize their preparation
Future Research Directions
Potential future research directions may include:
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Detailed investigation of the antioxidant mechanisms
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Structure-activity relationship studies to optimize biological activities
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Development of derivatives with enhanced properties for specific applications
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Exploration of potential therapeutic applications in various disease models
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